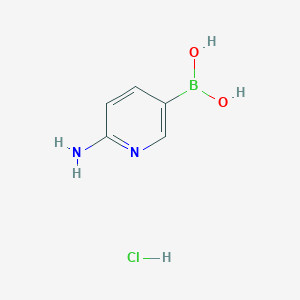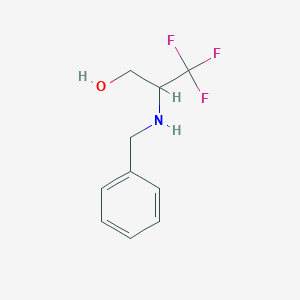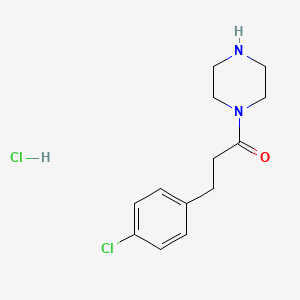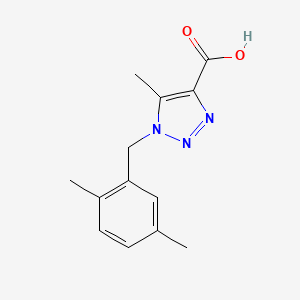
(6-氨基吡啶-3-基)硼酸盐酸盐
描述
“(6-Aminopyridin-3-yl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 1309982-15-7 . It has a molecular weight of 174.39 and its IUPAC name is 6-imino-1,6-dihydro-3-pyridinylboronic acid hydrochloride . It is a solid substance and is used as a reagent in the preparation of metallo-β-lactamase inhibitors for use in antibiotics .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters can be achieved through various methods. One approach involves the use of halogen-metal exchange (HMe) and borylation . Another method involves the use of palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Additionally, iridium or rhodium-catalyzed C-H or C-F borylation has been used for the synthesis of pyridinylboronic acids and esters .Molecular Structure Analysis
The InChI code for “(6-Aminopyridin-3-yl)boronic acid hydrochloride” is 1S/C5H7BN2O2.ClH/c7-5-2-1-4 (3-8-5)6 (9)10;/h1-3,9-10H, (H2,7,8);1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronate affinity materials, such as 6-aminopyridine-3-boronic acid, have been used as efficient sorbents for extraction, separation, and enrichment of cis-diol-containing biomolecules . The compound exhibits low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds .Physical And Chemical Properties Analysis
“(6-Aminopyridin-3-yl)boronic acid hydrochloride” is a solid substance . It has a molecular weight of 174.39 . The compound has a predicted density of 1.33±0.1 g/cm3 , a predicted boiling point of 388.3±52.0 °C , and a predicted flash point of 188.62°C .科学研究应用
Enrichment of cis-diol-containing Biomolecules
6-Aminopyridine-3-boronic acid functionalized magnetic nanoparticles have been used for the highly efficient enrichment of cis-diol-containing biomolecules . This compound exhibits low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds . This property enables the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .
2. Extraction, Separation, and Enrichment of Biomolecules Boronate affinity materials, such as 6-Aminopyridine-3-boronic acid, have attracted attention as efficient sorbents for the extraction, separation, and enrichment of cis-diol-containing biomolecules . However, conventional boronate affinity materials require a basic binding pH, which can lead to the degradation of labile compounds . The use of 6-Aminopyridine-3-boronic acid can reduce the binding pH to neutral or acidic conditions and improve binding affinity .
3. Enrichment of cis-diol-containing Biomolecules from Real Samples The boronate affinity magnetic nanoparticles (MNPs) functionalized with 6-Aminopyridine-3-boronic acid have been used for the selective enrichment of cis-diol-containing biomolecules with low concentration from real samples . This feature greatly favors the selective enrichment of cis-diol-containing biomolecules with low concentration from real samples .
Separation and Enrichment of Polyphenols
6-Aminopyridine-3-boronic acid-functionalized magnetic nanoparticles, assisted by polyethylenimine, have been developed to capture efficiently cis-diol-containing polyphenols under neutral condition . Polyethylenimine was applied as a scaffold to amplify the number of boronic acid moieties .
5. High Binding Capacity and Fast Binding Kinetics The prepared boronic acid-functionalized MNPs provide high binding capacity and fast binding kinetics under neutral conditions . This makes them suitable for the efficient separation and enrichment of polyphenols .
6. Tolerance of the Interference of Abundant Sugars The obtained MNPs exhibit relatively high binding affinity, low binding pH, and tolerance of the interference of abundant sugars . This makes them suitable for the efficient separation and enrichment of polyphenols .
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
未来方向
The use of “(6-Aminopyridin-3-yl)boronic acid hydrochloride” in the enrichment of cis-diol-containing biomolecules suggests potential applications in biochemical research and analysis . Its use as a reagent in the preparation of metallo-β-lactamase inhibitors also indicates potential future directions in the development of new antibiotics .
作用机制
Target of Action
The primary target of (6-Aminopyridin-3-yl)boronic acid hydrochloride is cis-diol-containing biomolecules . These biomolecules play a crucial role in various biological processes, including cell signaling, molecular recognition, and metabolism.
Mode of Action
(6-Aminopyridin-3-yl)boronic acid hydrochloride interacts with its targets through a process known as boronate affinity . This compound exhibits a high affinity towards cis-diol-containing biomolecules, leading to changes in their function and activity .
Biochemical Pathways
It’s known that the compound’s interaction with cis-diol-containing biomolecules can influence various biological pathways, potentially leading to downstream effects on cellular processes .
Pharmacokinetics
The compound is known to exhibit excellent water solubility , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of (6-Aminopyridin-3-yl)boronic acid hydrochloride’s action are largely dependent on the specific cis-diol-containing biomolecules it interacts with. By binding to these targets, the compound can modulate their activity and potentially influence various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (6-Aminopyridin-3-yl)boronic acid hydrochloride. For instance, the compound exhibits a low binding pH , suggesting that changes in environmental pH could potentially affect its binding affinity and overall activity. Furthermore, the compound’s storage temperature can also impact its stability .
属性
IUPAC Name |
(6-aminopyridin-3-yl)boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h1-3,9-10H,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMPSNZAJKRVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309982-15-7 | |
| Record name | (6-aminopyridin-3-yl)boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile](/img/structure/B3033914.png)
![(3E)-3-[(2-bromophenyl)methylidene]chromen-4-one](/img/structure/B3033915.png)
![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)

![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033919.png)
![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B3033922.png)

![(2E)-3-(3-methoxy-4-{2-[(4-methylbenzyl)sulfanyl]ethoxy}phenyl)prop-2-enoic acid](/img/structure/B3033927.png)


![5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B3033930.png)

